molecular formula C6H7N5OS B11900885 7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11900885
M. Wt: 197.22 g/mol
InChI Key: BQEPPDPAXATZKJ-UHFFFAOYSA-N
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Description

7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative . The reaction conditions often require mild heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell growth and proliferation, making it a promising candidate for cancer treatment . Molecular docking studies have shown that the compound fits well into the active site of the target kinases, forming essential hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy and methylthio groups enhances its ability to interact with biological targets, making it more potent compared to other similar compounds .

Properties

Molecular Formula

C6H7N5OS

Molecular Weight

197.22 g/mol

IUPAC Name

7-methoxy-5-methylsulfanyl-2H-triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C6H7N5OS/c1-12-5-3-4(10-11-9-3)7-6(8-5)13-2/h1-2H3,(H,7,8,9,10,11)

InChI Key

BQEPPDPAXATZKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=NNN=C21)SC

Origin of Product

United States

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